molecular formula C18H20N2O4S B4838850 N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4838850
M. Wt: 360.4 g/mol
InChI Key: LFSGRKSSAUJPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AMPPG, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a glycine receptor antagonist that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with glycine receptors in the brain. Glycine receptors are ionotropic receptors that are activated by the neurotransmitter glycine. When glycine binds to these receptors, chloride ions enter the cell, leading to membrane hyperpolarization and inhibition of neuronal activity. This compound binds to the glycine receptor at a different site than glycine, blocking the activity of these receptors and preventing the entry of chloride ions. This leads to depolarization of the membrane and increased neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a range of factors, including the dose, duration of exposure, and the specific glycine receptor subtype that is targeted. In general, this compound has been shown to have a range of effects on neuronal activity, including increased excitability, decreased inhibitory activity, and altered synaptic plasticity. These effects have been linked to a range of physiological processes, including pain perception, motor function, and learning and memory.

Advantages and Limitations for Lab Experiments

N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for glycine receptors. This makes it an ideal tool for studying the role of these receptors in neurological disorders and for developing new treatments that target these receptors. However, there are also several limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus is the development of new glycine receptor antagonists that have improved potency, selectivity, and safety profiles. Another area of focus is the use of this compound in combination with other drugs to target multiple receptors and pathways involved in neurological disorders. Finally, there is a need for further research on the long-term effects of this compound on neuronal function and behavior, particularly in animal models of neurological disorders.

Scientific Research Applications

N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research, particularly in the field of neuroscience. This compound is a potent glycine receptor antagonist, which means that it can block the activity of glycine receptors in the brain. Glycine receptors are important for the regulation of neuronal activity, and their dysfunction has been implicated in a range of neurological disorders, including epilepsy, schizophrenia, and chronic pain. This compound has been used to study the role of glycine receptors in these disorders, and to develop new treatments that target these receptors.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-13-19-18(21)14-20(16-11-7-8-12-17(16)24-2)25(22,23)15-9-5-4-6-10-15/h3-12H,1,13-14H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSGRKSSAUJPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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